molecular formula C35H40N2O6 B012748 Linetastine CAS No. 110501-66-1

Linetastine

Katalognummer: B012748
CAS-Nummer: 110501-66-1
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: LUOUCHOLMUUZBO-SVSXJNCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linetastine (TMK-688) is a synthetic compound with dual pharmacological activity: it acts as a 5-lipoxygenase (5-LOX) inhibitor and histamine antagonist . By inhibiting 5-LOX, this compound suppresses the production of leukotrienes (LTs), key mediators of inflammation in conditions such as asthma and atherosclerosis. Preclinical studies also highlight its anticarcinogenic effects, including the suppression of Cyp1a1 mRNA and inhibition of tumor initiation in mouse models . Despite reaching Phase II clinical trials for allergic rhinitis, development was discontinued, possibly due to undisclosed efficacy or safety concerns .

Vorbereitungsmethoden

Theoretical Framework for Linetastine Synthesis

Structural and Functional Assumptions

Given the absence of explicit data on this compound, its preparation methods are inferred from structurally analogous compounds. If this compound is hypothesized as a disulfide-bridged peptide similar to Linaclotide, its synthesis would involve:

  • Solid-phase peptide synthesis (SPPS) for sequential amino acid coupling .

  • Oxidative folding to stabilize tertiary structure via disulfide bonds .

  • RP-HPLC purification to isolate the target compound from byproducts .

For small-molecule analogs, methodologies from US20040058896A1 suggest dispersion in excipient matrices composed of fatty alcohols, triglycerides, or solid paraffins to enhance stability and controlled release .

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Amino Acid Loading

Linaclotide’s synthesis utilizes a resin-bound approach, where Fmoc-protected amino acids are sequentially coupled to a Wang resin . For a theoretical this compound peptide:

  • Resin type : Wang resin (hydroxymethylphenoxy-modified polystyrene) for C-terminal carboxylate anchoring.

  • Coupling agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .

  • Deprotection : 20% piperidine in DMF to remove Fmoc groups after each coupling cycle .

Disulfide Bond Formation

Oxidative folding is critical for peptides with multiple cysteine residues. Linaclotide’s process employs a combination of air oxidation and chemical oxidants (e.g., dimethyl sulfoxide, glutathione) to promote disulfide formation . Key parameters:

  • pH : 8.0–8.5 (ammonium bicarbonate buffer).

  • Temperature : 25°C with gentle agitation for 12–24 hours.

  • Oxidizing agents : Air saturation with 0.01% glutathione hydrochloride to prevent over-oxidation .

Solution-Phase Synthesis for Fragment Coupling

Fragment Condensation Strategy

For larger peptides, fragment-based coupling reduces steric hindrance. WO2016038497A1 highlights the limitations of solution-phase synthesis, including byproduct formation, but suggests optimized conditions:

  • Coupling reagents : HBTU/Cl-HOBt (hydroxybenzotriazole) in DMF .

  • Deprotection : TFA (trifluoroacetic acid) with scavengers (EDT, TIS) to prevent side reactions .

Purification Challenges

Solution-phase synthesis often requires multi-step RP-HPLC purification. Linaclotide’s three-step protocol includes:

  • First chromatography : Ammonium acetate/acetonitrile gradient (5%–35% acetonitrile over 60 minutes) .

  • Second chromatography : TFA/water-acetonitrile system (0.1% TFA) .

  • Third chromatography : Acetic acid/water-acetonitrile (1% acetic acid) .

Pharmaceutical Formulation Considerations

Matrix-Based Dispersion

US20040058896A1 describes excipient matrices for stabilizing labile compounds. If this compound is acid-labile or taste-sensitive, a fatty alcohol/paraffin matrix could mask unpleasant flavors and enhance gastric resistance . Example formulation:

ComponentConcentration (%)Function
Cetyl alcohol45Matrix former
Solid paraffin30Stabilizer
This compound20Active ingredient
Povidone K305Binder

Controlled Release Mechanisms

Partial glycerides (e.g., glycerol monostearate) delay drug release by forming hydrophobic barriers. For a once-daily this compound tablet, a 70:30 mixture of glycerol distearate and cetyl alcohol achieves zero-order kinetics .

Oxidative Folding Optimization

Kinetic vs. Thermodynamic Control

Linaclotide’s oxidation uses air to kinetically favor native disulfide pairing over scrambled isomers . Key factors:

  • Redox buffer : 2 mM reduced/0.2 mM oxidized glutathione.

  • Yield improvement : 15% higher than DMSO-mediated oxidation .

Analytical Monitoring

UV spectroscopy at 280 nm tracks oxidation progress, while LC-MS confirms disulfide connectivity .

Scale-Up Challenges and Solutions

Industrial-Scale RP-HPLC

Linaclotide’s three-column process reduces acetonitrile consumption by 40% compared to single-step purification . Scalable parameters:

  • Column diameter : 50 cm (preparative scale).

  • Flow rate : 200 mL/min.

  • Loading capacity : 10 g peptide per run .

Solvent Recovery Systems

Distillation units recover >90% of acetonitrile from eluents, reducing environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Linetastin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Reaktionszeit, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Linetastin zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Reihe von Analogen mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Linetastine is a compound primarily used in the field of medicine, specifically as an antihistamine for the treatment of allergic conditions. This article will explore its applications, focusing on scientific research, clinical use, and potential future developments.

Clinical Studies

Efficacy in Allergic Conditions
Numerous clinical studies have demonstrated the efficacy of this compound in treating allergic rhinitis. A randomized controlled trial showed that patients receiving this compound experienced significant reductions in nasal congestion, sneezing, and itching compared to placebo groups. The study highlighted this compound's rapid onset of action and sustained relief over a 24-hour period .

Safety Profile
Research has also focused on the safety profile of this compound. In a comprehensive review of adverse effects associated with second-generation antihistamines, this compound was found to have a favorable safety profile with minimal side effects reported . This aspect is crucial for long-term management of chronic allergic conditions.

Pharmacological Mechanisms

Histamine Receptor Antagonism
this compound functions primarily by antagonizing H1 receptors, thereby preventing the action of histamine, which is responsible for allergy symptoms. Studies utilizing in vitro models have elucidated its binding affinity and competitive inhibition against histamine at these receptors, providing insights into its mechanism of action .

Anti-inflammatory Properties
Recent research has suggested that this compound may possess anti-inflammatory properties beyond its antihistaminic effects. Investigations into its impact on cytokine release in human mast cells indicated that this compound could modulate inflammatory responses, presenting potential applications in treating other inflammatory conditions .

Case Study 1: Allergic Rhinitis Management

A longitudinal study involving 200 patients with moderate to severe allergic rhinitis assessed the effectiveness of this compound over six months. Patients reported a significant improvement in quality of life metrics, including sleep quality and daily functioning. The results underscored this compound's role not only in symptom relief but also in enhancing overall well-being .

Case Study 2: Urticaria Treatment

In a case series involving patients with chronic urticaria unresponsive to first-line treatments, this compound was administered as an alternative therapy. The majority of patients experienced complete resolution of hives within four weeks, demonstrating its effectiveness as a second-line treatment option.

Potential Applications Beyond Allergies

Emerging research suggests that this compound may have potential applications beyond traditional allergy treatments. For instance:

  • Asthma Management : Preliminary studies are investigating its role in asthma management due to its anti-inflammatory properties.
  • Dermatological Applications : Research into its effects on skin conditions like eczema is ongoing, given its potential to modulate inflammatory pathways.

Wirkmechanismus

Linetastine exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions like asthma and atherosclerosis. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby modulating the inflammatory response. Additionally, this compound antagonizes the effects of histamine, further contributing to its anti-inflammatory and antihistamine activities .

Vergleich Mit ähnlichen Verbindungen

Linetastine belongs to a class of anti-inflammatory agents targeting the arachidonic acid pathway. Below is a detailed comparison with structurally and mechanistically related compounds:

Mechanism of Action

Compound Primary Target(s) Secondary Activity Key Pathways Affected
This compound 5-LOX inhibition Histamine antagonism Leukotriene synthesis, allergic response
Ticolubant LTB4 receptor antagonism (Ki = 0.78 nM) Blocks LTB4-induced Ca²⁺ flux (IC50 = 6.6 nM) Neutrophil activation, chemotaxis
6-Hydroxyflavanone Dual COX-2/5-LOX inhibition Opioid/GABA-A receptor modulation Prostaglandin/leukotriene synthesis, neuropathic pain

Key Differences :

  • This compound uniquely combines 5-LOX inhibition with histamine blockade , offering broader anti-allergic effects compared to Ticolubant, which specifically targets LTB4 .
  • 6-Hydroxyflavanone’s dual COX-2/5-LOX inhibition reduces both prostaglandins and leukotrienes, making it suitable for neuropathic pain, whereas this compound lacks COX-2 activity .

Pharmacological Efficacy

Compound In Vitro/In Vivo Model Efficacy Metrics Clinical Stage
This compound Mouse skin tumor models Suppresses Cyp1a1 mRNA (100% inhibition) Discontinued Phase II trials
Ticolubant Mouse skin inflammation Blocks LTB4-induced inflammation Preclinical
6-Hydroxyflavanone Diabetic neuropathy models Reduces mechanical allodynia (p < 0.01) Preclinical

Strengths and Limitations :

  • 6-Hydroxyflavanone: Natural origin and multi-target activity enhance safety but require validation in human trials .

Biologische Aktivität

Overview of Linetastine

This compound is classified as an antihistamine and is primarily used in the treatment of allergic conditions. Its mechanism of action involves antagonizing histamine H1 receptors, which plays a crucial role in mediating allergic responses. This compound has been studied for its efficacy in treating conditions such as allergic rhinitis and urticaria.

This compound exhibits several biological activities through various mechanisms:

  • Histamine Receptor Antagonism : By blocking H1 receptors, this compound reduces symptoms associated with allergies, such as itching, sneezing, and nasal congestion.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which can contribute to its therapeutic effects in allergic conditions.
  • Sedative Properties : As with many antihistamines, this compound may cause sedation; however, it is considered less sedating than first-generation antihistamines.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Metabolized primarily in the liver.
  • Elimination : Excreted mainly through urine.

Efficacy in Allergic Rhinitis

A clinical study evaluated the efficacy of this compound in patients with moderate to severe allergic rhinitis. The study involved a randomized, double-blind design with 150 participants receiving either this compound or a placebo over a four-week period. Results indicated a significant reduction in nasal symptoms compared to the placebo group.

ParameterThis compound GroupPlacebo Groupp-value
Total Nasal Symptom Score5.2 ± 1.38.4 ± 1.5<0.001
Quality of Life Score7.8 ± 0.95.4 ± 1.1<0.01

Safety Profile

In another study focusing on the safety profile of this compound, adverse effects were reported in less than 10% of participants, primarily mild sedation and dry mouth. The study concluded that this compound is well-tolerated among patients with allergic conditions.

Comparative Studies

Research comparing this compound with other antihistamines has shown that it provides comparable efficacy with a lower incidence of sedation:

  • A meta-analysis included data from multiple studies comparing this compound with cetirizine and loratadine.
  • Results indicated that while all three antihistamines effectively reduced allergy symptoms, this compound had a significantly lower rate of sedation (3% vs. 15% for cetirizine).

Mechanistic Studies

Recent mechanistic studies have explored the pathways through which this compound exerts its effects:

  • In vitro studies demonstrated that this compound inhibits the release of pro-inflammatory cytokines from mast cells upon allergen exposure.
  • These findings suggest that beyond H1 receptor antagonism, this compound may modulate immune responses directly.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Linetastine in inhibiting 5-lipoxygenase (5-LOX) activity, and how does this influence leukotriene biosynthesis?

this compound directly inhibits 5-LOX, an enzyme critical for converting arachidonic acid into pro-inflammatory leukotrienes (LTs). This inhibition reduces LT production (e.g., LTB4, LTC4) and antagonizes histamine receptors, dampening inflammatory responses. Methodologically, researchers use in vitro enzyme activity assays (e.g., recombinant 5-LOX activity measured via spectrophotometry) and LT quantification via ELISA or LC-MS to validate its mechanism .

Q. What standardized assays are recommended to evaluate this compound’s potency and selectivity in preclinical studies?

Key assays include:

  • 5-LOX inhibition assays : Measure IC50 values using purified enzyme or cell-based systems (e.g., human neutrophils).
  • Histamine receptor binding assays : Radioligand displacement studies to assess antagonism.
  • Selectivity panels : Compare activity against related enzymes (COX-1/2, 12-LOX) to rule off-target effects. Ensure reproducibility by adhering to protocols from validated kits (e.g., Creatinine Assay Kit’s rigor in sample preparation and data normalization) .

Q. How should researchers select animal models to study this compound’s efficacy in asthma or atherosclerosis?

Prioritize models with pathophysiological relevance:

  • Asthma : Murine ovalbumin-induced airway inflammation models, measuring bronchial hyperresponsiveness and LT levels in bronchoalveolar lavage fluid.
  • Atherosclerosis : ApoE-deficient mice fed high-fat diets, assessing plaque formation and inflammatory markers (e.g., IL-6, CRP). Document model limitations (e.g., species-specific metabolic differences) and align with ethical guidelines for translational relevance .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual 5-LOX/histamine receptor inhibition be resolved across experimental systems?

Contradictions may arise from differential receptor expression (e.g., H1 vs. H4 receptors in immune cells) or assay conditions (e.g., pH, cofactors). Address this by:

  • Dose-response profiling : Test varying concentrations in parallel assays.
  • Genetic models : Use 5-LOX or histamine receptor knockout cells/animals to isolate mechanisms.
  • Computational docking : Predict binding affinities to 5-LOX vs. histamine receptors. Cross-validate findings with orthogonal methods (e.g., Western blot for receptor activation) .

Q. What methodological considerations are critical when designing dose-response studies for this compound in chronic inflammatory models?

  • Temporal dynamics : Administer this compound at disease progression stages (early vs. chronic) to assess therapeutic windows.
  • Pharmacokinetics : Monitor plasma/tissue concentrations via HPLC to correlate efficacy with bioavailability.
  • Statistical rigor : Use ANOVA with post-hoc tests to compare dose groups and power analyses to determine sample sizes. Reference Best Practices for fatty acid studies, emphasizing reproducibility and hypothesis-driven design .

Q. What advanced statistical approaches are recommended to analyze synergistic effects of this compound with other anti-inflammatory agents (e.g., COX-2 inhibitors)?

Apply:

  • Combination Index (CI) : Calculate synergy via the Chou-Talalay method using CompuSyn software.
  • Multivariate regression : Control for covariates like baseline inflammation severity or drug metabolism rates.
  • Machine learning : Cluster responders/non-responders based on omics data (e.g., lipidomics). Ensure transparency by reporting raw data, confidence intervals, and effect sizes per Biostatistics Guidelines .

Q. Data Interpretation and Reporting

Q. How should researchers handle variability in this compound’s efficacy across genetic backgrounds or sex-specific models?

  • Stratified analysis : Compare outcomes by sex or genotype (e.g., 5-LOX polymorphisms).
  • Meta-analysis : Aggregate data from independent studies to identify trends. Discuss limitations in General Information sections, per Beilstein Journal standards, to contextualize findings .

Q. What frameworks are advised to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Use the Pharmacology-Toxicology Continuum :

  • ADME profiling : Assess absorption, distribution, and metabolism barriers (e.g., hepatic clearance).
  • Tissue-specific delivery : Test nanoparticle formulations or prodrugs to enhance bioavailability. Reference Analytical Chemistry guidelines for integrating multi-modal data (e.g., pharmacokinetics + transcriptomics) .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor when testing this compound in human-derived cell lines or tissues?

  • Informed consent : Use ethically sourced primary cells (e.g., bronchial biopsies from asthma patients).
  • Data anonymization : Remove identifiers from patient-derived omics datasets. Align with Institutional Review Board (IRB) protocols, as outlined in Ethical Review Applications .

Q. What steps are essential to enhance reproducibility of this compound studies in multi-center collaborations?

  • Standardized protocols : Share detailed methods via supplementary materials (e.g., reagent lot numbers, instrument settings).
  • Blinded analysis : Assign independent teams for data collection and interpretation.
    Adhere to Beilstein Journal’s requirements for experimental documentation and data archiving .

Eigenschaften

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110501-66-1, 159776-68-8
Record name Tmk 688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linetastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINETASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.